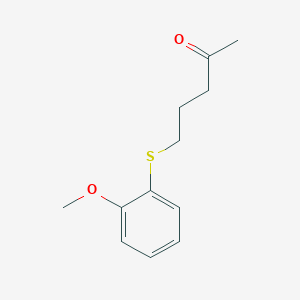
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole ring substituted with a 3-fluoro-4-nitrophenyl group and a methyl group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of 3-fluoro-4-nitroaniline with appropriate reagents to form the desired thiadiazole ring. One common method includes the use of thionyl chloride and methyl isothiocyanate under controlled conditions to achieve the cyclization necessary for thiadiazole formation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in material science for developing new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-(3-Fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole include other thiadiazole derivatives such as:
- 5-(4-Nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Chloro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole
- 5-(3-Fluoro-4-nitrophenyl)-1,2,4-triazole
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique combination of the 3-fluoro-4-nitrophenyl group and the thiadiazole ring in this compound makes it particularly interesting for specific research applications .
Properties
Molecular Formula |
C9H6FN3O2S |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
5-(3-fluoro-4-nitrophenyl)-3-methyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C9H6FN3O2S/c1-5-11-9(16-12-5)6-2-3-8(13(14)15)7(10)4-6/h2-4H,1H3 |
InChI Key |
QZEXDRSFQMZCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)C2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


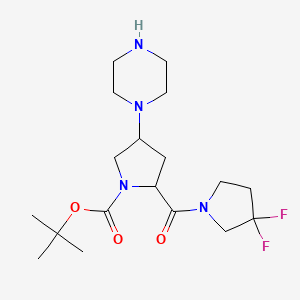
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)


![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)
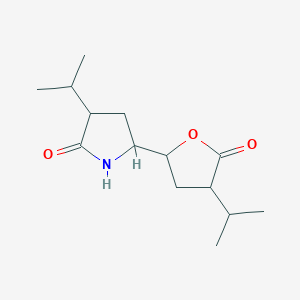
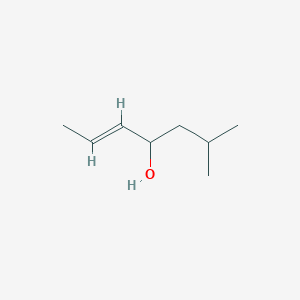
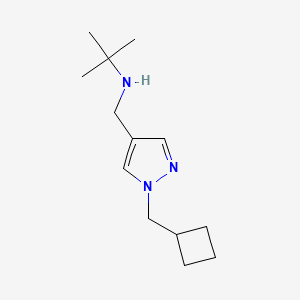

![tert-Butyl 6-(3-bromo-4-iodo-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13649026.png)

![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)

